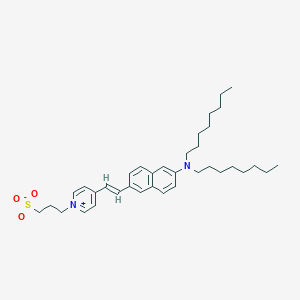

Di-8-ANEPPS

Description

Properties

IUPAC Name |

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFSUSNUALIXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424766 | |

| Record name | Di-8-ANEPPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157134-53-7 | |

| Record name | Di-8-ANEPPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Di-8-ANEPPS in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Di-8-ANEPPS (Pyridinium, 4-(2-(6-(dioctylamino)-2-naphthalenyl)ethenyl)-1-(3-sulfopropyl)-, inner salt) is a lipophilic, fast-response voltage-sensitive dye extensively utilized in neuroscience to optically monitor membrane potential dynamics in excitable cells.[1][2][3] Its rapid response time, in the millisecond range, makes it an invaluable tool for studying transient electrical events such as action potentials and synaptic potentials in individual neurons, neuronal populations, and other excitable cells like cardiomyocytes.[3][4] This guide provides a comprehensive overview of its core applications, technical properties, experimental protocols, and data interpretation.

Core Applications in Neuroscience

This compound is a member of the Amino-Naphthyl-Ethenyl-Pyridinium (ANEP) family of potentiometric probes. It partitions into the outer leaflet of the plasma membrane and exhibits a change in its fluorescence properties in response to alterations in the surrounding electric field. This electrochromic shift allows for real-time, non-invasive measurement of membrane voltage changes.

Key applications include:

-

Optical Mapping of Action Potentials: Visualizing the initiation and propagation of action potentials along axons and dendrites.

-

Synaptic Activity Monitoring: Detecting postsynaptic potentials (PSPs) at the single-cell or network level.

-

Ion Channel Activity Assays: Indirectly monitoring the activity of voltage-gated ion channels.

-

High-Throughput Screening: Assessing the effects of pharmacological agents on neuronal excitability in drug discovery.

-

Network Plasticity Studies: Investigating long-term changes in neuronal firing patterns.

One of the significant advantages of this compound over its analogue, Di-4-ANEPPS, is its enhanced lipophilicity due to longer hydrophobic tails. This property leads to better retention in the plasma membrane and reduced internalization, making it more suitable for long-term imaging experiments. Furthermore, this compound is reported to be more photostable and less phototoxic than Di-4-ANEPPS.

Mechanism of Voltage Sensing

The voltage sensitivity of this compound arises from an electrochromic mechanism, where a change in the membrane potential alters the electronic structure of the dye molecule. This results in a shift in both its excitation and emission spectra. Depolarization of the membrane typically causes a blue shift in the excitation spectrum and a decrease in fluorescence intensity when excited at the red edge of the spectrum, while hyperpolarization leads to a red shift and an increase in fluorescence. These spectral shifts are the basis for ratiometric imaging, a technique that enhances the sensitivity of voltage measurements and corrects for artifacts such as dye bleaching or motion.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound.

Table 1: Spectral Properties of this compound

| Property | Value | Environment |

| Excitation Maximum | ~467 nm | Phospholipid Vesicles |

| Emission Maximum | ~631 nm | Phospholipid Vesicles |

| Excitation Maximum | ~498 nm | Methanol |

| Emission Maximum | ~713 nm | Methanol |

Data sourced from Biotium and Thermo Fisher Scientific.

Table 2: Performance Characteristics of this compound

| Parameter | Value | Notes |

| Fluorescence Change | 2-10% per 100 mV | Varies with cell type and recording conditions. |

| Ratiometric Sensitivity | Up to 15% per 100 mV | Using dual-wavelength excitation or emission. |

| Response Time | Millisecond range | Sufficient for detecting action potentials. |

| Linear Voltage Range | -280 mV to +250 mV | The fluorescence response is proportional to voltage changes within this range. |

Experimental Protocols

Protocol 1: Staining Cultured Neurons with this compound

This protocol describes the general procedure for loading cultured neurons with this compound for subsequent optical recording of membrane potential.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO, optional)

-

Extracellular solution or culture medium (e.g., Spinner's Minimum Essential Medium - SMEM)

-

Cultured neurons on coverslips or in culture dishes

Procedure:

-

Prepare Stock Solution:

-

Dissolve this compound in high-quality, anhydrous DMSO to create a 1-10 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.

-

-

Prepare Loading Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in the desired extracellular solution or culture medium to a final working concentration of approximately 5-30 µM.

-

For some cell types, the addition of Pluronic F-127 to a final concentration of 0.02-0.05% can aid in dye solubilization and loading, although it may not be necessary for all preparations.

-

Vortex the loading solution well.

-

-

Cell Loading:

-

Remove the culture medium from the neurons.

-

Add the this compound loading solution to the cells, ensuring they are fully submerged.

-

Incubate the cells for 10-20 minutes at room temperature (20-25°C) or for a shorter duration (e.g., 10 minutes) at 37°C, protected from light. Note that at 37°C, the rate of dye internalization may increase. For some applications, incubation at 4°C for 10 minutes is used to minimize internalization.

-

After incubation, gently wash the cells two to three times with fresh, pre-warmed extracellular solution to remove excess dye.

-

-

Ready for Imaging:

-

The cells are now ready for optical recording of membrane potential. Proceed with imaging immediately.

-

Protocol 2: Ratiometric Imaging of Membrane Potential

This protocol outlines the general steps for acquiring and analyzing ratiometric data from this compound-stained neurons.

Equipment:

-

Fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

-

Light source with the ability to switch between two excitation wavelengths (e.g., a monochromator or filter wheel).

-

Appropriate filter sets for this compound.

Procedure:

-

Microscope Setup:

-

Place the stained cell culture on the microscope stage.

-

Focus on the cells of interest.

-

-

Image Acquisition:

-

Set up the acquisition software to alternate between two excitation wavelengths. For ratiometric measurements with this compound, typical wavelength pairs are around 440 nm and 530 nm.

-

Acquire a sequence of images, alternating between the two excitation wavelengths.

-

Synchronize image acquisition with the delivery of any electrical or chemical stimuli.

-

-

Data Analysis:

-

For each time point, subtract the background fluorescence from the images acquired at both wavelengths.

-

Select a region of interest (ROI) corresponding to the neuronal membrane.

-

Measure the average fluorescence intensity within the ROI for each image in the sequence.

-

Calculate the ratio of the fluorescence intensities (e.g., F440nm / F530nm) for each time point.

-

Plot the fluorescence ratio over time to visualize changes in membrane potential.

-

-

Calibration (Optional but Recommended):

-

To convert fluorescence ratio changes into absolute membrane potential values, a calibration curve is required.

-

This can be achieved by performing simultaneous patch-clamp recordings to control the membrane potential while measuring the corresponding fluorescence ratio.

-

Plot the fluorescence ratio against the clamped membrane potential and fit a linear regression to determine the relationship.

-

Visualizations

Experimental Workflow for Optical Voltage Imaging

Caption: Experimental workflow for using this compound.

Principle of Ratiometric Voltage Sensing

Caption: Ratiometric detection of membrane potential changes.

References

A Deep Dive into Voltage-Sensitive Dyes: An In-depth Technical Guide for Researchers

Introduction

Voltage-sensitive dyes (VSDs) are powerful tools for monitoring changes in cell membrane potential, providing a crucial window into the electrical activity of excitable cells such as neurons and cardiomyocytes.[1] These fluorescent molecules bind to the plasma membrane and transduce fluctuations in the transmembrane electric field into optical signals, enabling real-time visualization of neural signaling and cardiac action potentials.[2] This guide offers a comprehensive overview of the core principles of VSDs, their mechanisms of action, a comparative analysis of commonly used dyes, and detailed experimental protocols for their application in research and drug development.

Core Principles and Mechanisms of Action

Voltage-sensitive dyes are broadly categorized into two main classes based on their response kinetics: "slow" dyes and "fast" dyes. This distinction is rooted in their fundamentally different mechanisms for sensing and reporting changes in membrane potential.[1]

Slow-Response Dyes: These dyes, which include some carbocyanine and oxonol dyes, operate on a millisecond to second timescale. Their mechanism relies on a voltage-dependent redistribution across the plasma membrane. A change in membrane potential alters the equilibrium of the charged dye molecules between the inner and outer leaflets of the membrane, leading to a change in fluorescence.[1]

Fast-Response Dyes: With response times in the microsecond to nanosecond range, fast-response dyes are essential for resolving rapid neuronal events like action potentials.[1] These dyes intercalate into the cell membrane and employ more direct photophysical mechanisms to report voltage changes. The two primary mechanisms for fast VSDs are the electrochromic (Stark) effect and Photoinduced Electron Transfer (PeT).

-

Electrochromic (Stark) Effect: This mechanism involves a direct interaction between the dye's chromophore and the membrane's electric field. A change in membrane potential alters the electronic energy levels of the dye, causing a shift in its absorption and emission spectra. This spectral shift is then detected as a change in fluorescence intensity at a specific wavelength. Many styryl dyes, such as the ANEP series, operate via this mechanism.

-

Photoinduced Electron Transfer (PeT): In PeT-based VSDs, the fluorescence of a fluorophore is quenched by a nearby electron donor through a molecular wire. The efficiency of this quenching process is dependent on the transmembrane potential. A change in voltage alters the rate of electron transfer, thus modulating the fluorescence intensity of the dye.

Below is a diagram illustrating the two primary mechanisms of fast-response voltage-sensitive dyes.

Caption: Mechanisms of fast-response VSDs.

Quantitative Data Presentation

The selection of a VSD for a particular application depends on a variety of factors, including its sensitivity, response time, and photostability. The following table summarizes the key performance characteristics of several commonly used voltage-sensitive dyes.

| Dye Name | Type | Sensitivity (ΔF/F per 100 mV) | Response Time | Excitation (nm) | Emission (nm) | Key Features & Applications |

| di-4-ANEPPS | Fast (Electrochromic) | ~10% | Milliseconds | ~475 | ~617 | Widely used for neuronal and cardiac imaging; prone to internalization. |

| di-8-ANEPPS | Fast (Electrochromic) | ~10% | Milliseconds | ~467 | ~631 | Better membrane retention and photostability than di-4-ANEPPS. |

| RH237 | Fast (Styryl) | Varies with preparation | Fast | ~528 (in MeOH) | ~782 (in MeOH) | Functional imaging of neurons; spectra are significantly blue-shifted in membranes. |

| ANNINE-6plus | Fast (Electrochromic) | ~30% (1-photon), >50% (2-photon) | Nanoseconds | ~420 | ~565 | High sensitivity and water-soluble; ideal for two-photon microscopy. |

| JPW-6003 | Fast (Styryl) | ~10-20% | Fast | ~650 | >720 | Near-infrared dye optimized for deep tissue and blood-perfused heart imaging. |

| JPW-6033 | Fast (Styryl) | ~10-20% | Fast | ~650 | >720 | Similar to JPW-6003 with high voltage sensitivity and slow internalization. |

| BeRST 1 | Fast (PeT) | High | Fast | Far-red | Far-red | High signal-to-noise ratio for imaging spontaneous activity in cultured neurons. |

Experimental Protocols

The successful application of voltage-sensitive dyes requires careful attention to experimental detail, from dye preparation and loading to imaging and data analysis. Below are detailed protocols for staining cultured cells and brain slices.

Protocol 1: Staining of Cultured Cells

This protocol is adapted for staining dissociated neuronal cultures.

Materials:

-

Voltage-sensitive dye (e.g., BeRST 1) stock solution (in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or appropriate physiological saline

-

Cultured cells on coverslips

-

Incubator (37°C, 5% CO₂)

-

Fluorescence microscope with appropriate filter sets and a high-speed camera

Procedure:

-

Prepare Staining Solution: Dilute the VSD stock solution in pre-warmed HBSS to the desired final concentration. For example, for BeRST 1, a final concentration of 500 nM is often used.

-

Dye Loading:

-

Aspirate the culture medium from the coverslip.

-

Add the staining solution to the coverslip, ensuring the cells are fully covered.

-

Incubate the cells for 20-30 minutes at 37°C and 5% CO₂.

-

-

Washing:

-

After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove excess dye.

-

-

Imaging:

-

Transfer the coverslip to an imaging chamber on the microscope stage.

-

Maintain the cells in HBSS or a suitable recording solution during imaging.

-

Acquire images using a high-speed camera and appropriate excitation and emission filters for the chosen dye.

-

Protocol 2: Staining of Acute Brain Slices

This protocol is suitable for staining freshly prepared brain slices.

Materials:

-

Voltage-sensitive dye (e.g., RH795) stock solution

-

Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂ / 5% CO₂)

-

Brain slice preparation equipment (vibratome, etc.)

-

Recovery chamber

-

Staining chamber (e.g., a small petri dish)

-

Incubator or water bath (room temperature or 37°C)

-

Fluorescence microscope with appropriate optics and camera

Procedure:

-

Slice Preparation: Prepare acute brain slices (typically 300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

-

Recovery: Allow the slices to recover in oxygenated aCSF at room temperature or 32-34°C for at least 1 hour.

-

Prepare Staining Solution: Dilute the VSD stock solution in oxygenated aCSF to the final desired concentration (e.g., 0.1-0.2 mg/mL for RH795).

-

Dye Loading:

-

Transfer a recovered slice to a small staining chamber.

-

Incubate the slice in the staining solution for 15-20 minutes at room temperature.

-

-

Washing:

-

After incubation, transfer the slice back to a holding chamber with fresh, oxygenated aCSF and allow it to wash for at least 10-15 minutes before imaging.

-

-

Imaging:

-

Transfer the stained slice to the recording chamber of the microscope, continuously perfusing with oxygenated aCSF.

-

Use a suitable objective and imaging setup to record the fluorescence changes in response to neuronal activity.

-

Below is a diagram illustrating a typical experimental workflow for voltage-sensitive dye imaging.

Caption: A generalized workflow for VSD experiments.

Signaling Pathways and Logical Relationships

Voltage-sensitive dyes directly report on the primary event in neuronal signaling: the change in membrane potential. This allows for the investigation of a wide range of phenomena, from the propagation of single action potentials to the complex interplay of excitatory and inhibitory postsynaptic potentials (EPSPs and IPSPs) that underlie synaptic integration.

The diagram below illustrates the logical relationship between a synaptic input, the resulting change in membrane potential, and its detection by a voltage-sensitive dye.

Caption: VSDs detect integrated synaptic potentials.

Conclusion

Voltage-sensitive dyes are indispensable tools in modern neuroscience and drug discovery, offering unparalleled spatiotemporal resolution for monitoring cellular electrical activity. By understanding their core principles, carefully selecting the appropriate dye, and meticulously following experimental protocols, researchers can unlock a wealth of information about the dynamic processes that govern neuronal and cardiac function. The continued development of new VSDs with improved sensitivity, photostability, and targeting capabilities promises to further expand the frontiers of optical electrophysiology.

References

Di-8-ANEPPS: A Technical Guide to Measuring Membrane Dipole Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Di-8-ANEPPS, a powerful fluorescent probe for the real-time measurement of membrane dipole potential. This document details the probe's mechanism of action, provides structured data on its properties, and offers detailed experimental protocols for its application in cellular and artificial membrane systems. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of membrane biophysics and drug-membrane interactions.

Introduction to this compound and Membrane Dipole Potential

The plasma membrane is not merely a passive barrier but a dynamic interface crucial for a multitude of cellular processes. The unique arrangement of lipids and proteins within the membrane generates an electrical potential across it, known as the transmembrane potential. A component of this is the membrane dipole potential, an electrical potential within the membrane's hydrophobic core, arising from the ordered alignment of lipid dipoles and interfacial water molecules. This potential is a key regulator of membrane protein function and is implicated in various physiological and pathological processes.

This compound (di-8-butyl-amino-naphthyl-ethylene-pyridinium-propyl-sulfonate) is a lipophilic, voltage-sensitive fluorescent dye specifically suited for measuring changes in membrane dipole potential.[1][2] It belongs to the Amino-Naphthyl-Ethenyl-Pyridinium (ANEP) family of fast-response probes.[3][4] Unlike dyes that translocate across the membrane in response to the bulk transmembrane potential, this compound partitions into the outer leaflet of the plasma membrane and exhibits a rapid, electrochromic shift in its fluorescence spectrum in response to changes in the local electric field.[5] This property makes it an invaluable tool for investigating the biophysical properties of cell membranes and for screening compounds that may modulate membrane structure and function.

Compared to its analogue, Di-4-ANEPPS, this compound is more lipophilic, leading to better retention in the plasma membrane and making it more suitable for long-term studies. It is also reported to be more photostable and less phototoxic.

Mechanism of Action

This compound operates via an electrochromic mechanism. The dye molecule consists of a donor (aminonaphthyl) and an acceptor (pyridinium) group connected by a conjugated system. In the ground state, there is a specific charge distribution across the molecule. Upon excitation with light, an intramolecular charge transfer occurs, leading to a significant change in the molecule's dipole moment.

When embedded in the cell membrane, the this compound chromophore orients itself within the region of the lipid headgroups where the dipole potential gradient is steepest. Changes in the membrane dipole potential alter the energy levels of the dye's ground and excited states. This results in a shift in both the excitation and emission spectra of the dye. Specifically, a depolarization (decrease in dipole potential) typically causes a blue shift in the excitation spectrum. This spectral shift allows for ratiometric measurements, which provide a robust and quantitative readout of changes in membrane dipole potential, minimizing artifacts from dye concentration, photobleaching, and cell volume changes.

Figure 1: Mechanism of this compound. The dye partitions into the lipid bilayer and its fluorescence properties are modulated by the membrane dipole potential.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₃₆H₅₂N₂O₃S | |

| Molecular Weight | 592.9 g/mol | |

| CAS Number | 157134-53-7 | |

| Solubility | DMF, DMSO, Ethanol |

Table 2: Photophysical Properties

| Property | Value | Notes | References |

| Excitation Maximum (Methanol) | ~498-499 nm | Spectra are typically blue-shifted in membranes. | |

| Emission Maximum (Methanol) | ~708-713 nm | Spectra are typically blue-shifted in membranes. | |

| Excitation Maximum (in Membranes) | ~467 nm | When bound to phospholipid vesicles. | |

| Emission Maximum (in Membranes) | ~631 nm | When bound to phospholipid vesicles. | |

| Fluorescence Change | 2-10% per 100 mV | Varies depending on the system. | |

| Reported Sensitivity | ~15% per 100 mV | In U-87 MG cells. | |

| SEER Sensitivity | Up to 27-35% per 100 mV | With optimized excitation and emission settings. |

Experimental Protocols

This section provides detailed methodologies for using this compound to measure membrane dipole potential in live cells.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For a 10 mM stock, dissolve 5.93 mg of this compound in 1 mL of DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. The stability at -20°C is reported to be at least 4 years.

-

Pluronic F-127 Stock Solution (Optional): Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This can aid in the dispersion of the dye in aqueous media and facilitate its incorporation into the cell membrane.

-

Loading Solution: On the day of the experiment, prepare the loading solution by diluting the this compound stock solution into a suitable extracellular buffer (e.g., HEPES-buffered saline or serum-free medium) to a final concentration of 5-20 µM. If using Pluronic F-127, it can be added to the loading solution at a final concentration of 0.02-0.05%. For example, to prepare 1 mL of a 10 µM loading solution from a 10 mM stock, add 1 µL of the stock to 1 mL of buffer.

Cell Staining Protocol

-

Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.

-

Washing: Gently wash the cells twice with the extracellular buffer to remove any residual serum or culture medium.

-

Loading: Replace the buffer with the this compound loading solution.

-

Incubation: Incubate the cells for 20-45 minutes. To minimize internalization of the dye, this step can be performed at 4°C. For shorter loading times (e.g., 10-20 minutes), room temperature or 37°C can be used, but be aware that higher temperatures may increase the rate of dye internalization. Protect the cells from light during incubation.

-

Washing: After incubation, gently wash the cells two to three times with the extracellular buffer to remove any excess dye.

-

Imaging: The cells are now ready for imaging. It is recommended to proceed with imaging immediately after staining.

Figure 2: Experimental workflow for staining live cells with this compound.

Ratiometric Imaging and Data Analysis

Ratiometric imaging is the preferred method for quantifying changes in membrane dipole potential with this compound.

-

Microscopy Setup: Use a fluorescence microscope equipped with two excitation wavelengths and a single emission channel. A common setup involves excitation at ~440 nm and ~530 nm, with emission collected at >605 nm. Alternatively, excitation wavelengths of 458 nm and 514 nm with an emission bandpass of 650-710 nm have been used.

-

Image Acquisition: Acquire two fluorescence images sequentially, one at each excitation wavelength.

-

Ratio Calculation: The ratio (R) of the fluorescence intensities from the two excitation wavelengths is calculated on a pixel-by-pixel basis: R = Intensity (Excitation 1) / Intensity (Excitation 2) For example, R = F₄₄₀ / F₅₃₀ or R = F₄₅₈ / F₅₁₄.

-

Data Analysis: Changes in the ratio value (ΔR/R) are proportional to changes in the membrane dipole potential. To calibrate the signal, one can use agents that are known to alter the dipole potential in a predictable manner, such as phloretin (decreases dipole potential) or 6-ketocholestanol (increases dipole potential).

Figure 3: Logical relationship for ratiometric imaging of this compound.

Applications in Research and Drug Development

The ability of this compound to report on the biophysical state of the membrane makes it a valuable tool in several research areas:

-

Membrane Biophysics: Studying the effects of lipid composition (e.g., cholesterol content), membrane fluidity, and lipid packing on the dipole potential.

-

Drug Discovery and Development: Screening for drugs that interact with the cell membrane and alter its physical properties. This is particularly relevant for ion channel modulators, antimicrobial peptides, and other membrane-active compounds.

-

Cell Physiology: Investigating changes in membrane properties during cellular processes such as cell signaling, apoptosis, and membrane trafficking.

-

Neuroscience: Monitoring fast electrical events such as action potentials in excitable cells, although its sensitivity may be a limiting factor for subtle potential changes.

Conclusion

This compound is a robust and versatile fluorescent probe for the measurement of membrane dipole potential. Its favorable photophysical properties, retention in the outer leaflet of the plasma membrane, and suitability for ratiometric imaging make it a superior choice for long-term studies of membrane biophysics. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in a variety of research and drug development contexts. As our understanding of the importance of the membrane dipole potential in cellular function continues to grow, tools like this compound will be indispensable for advancing our knowledge in this critical area of cell biology.

References

An In-Depth Technical Guide to the Electrochromic Mechanism of Di-8-ANEPPS Fluorescence Shift

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrochromic mechanism underpinning the fluorescence shift of Di-8-ANEPPS, a widely used voltage-sensitive dye. It details the theoretical basis, experimental protocols, and data analysis techniques relevant to its application in monitoring membrane potential dynamics.

Core Principles: The Electrochromic Mechanism of this compound

This compound (di-8-butylamino-naphthyl-ethylene-pyridinium-propyl-sulfonate) is a fast-response potentiometric probe that belongs to the aminonaphthylethenylpyridinium (ANEP) family of dyes.[1][2] Its ability to report changes in membrane potential with high temporal resolution (in the millisecond range) makes it an invaluable tool in neuroscience, cardiology, and drug screening.[3][4] The core of its function lies in an electrochromic mechanism , also known as the molecular Stark effect.[5]

Unlike "slow" voltage-sensitive dyes that physically move across the membrane in response to potential changes, this compound intercalates into the outer leaflet of the plasma membrane. Its orientation within the membrane is crucial. The dye's chromophore, the part of the molecule responsible for its color and fluorescence, has a large dipole moment. When a cell's membrane potential changes, the resulting alteration in the transmembrane electric field directly interacts with this chromophore. This interaction alters the energy levels of the dye's ground and excited electronic states, leading to a shift in its excitation and emission spectra.

Specifically, depolarization (the membrane potential becoming less negative) typically causes a blue shift (hypsochromic shift) in the emission spectrum, while hyperpolarization (the membrane potential becoming more negative) results in a red shift (bathochromic shift). These spectral shifts, though small, are detectable and form the basis for quantifying membrane potential changes.

Figure 1: The electrochromic mechanism of this compound.

Quantitative Data on this compound Fluorescence

The fluorescence response of this compound to changes in membrane potential is quantifiable. The following tables summarize key parameters from the literature.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Environment | Reference(s) |

| Excitation Maximum | ~467 nm | Phospholipid Vesicles | |

| 499 nm | Methanol | ||

| Emission Maximum | ~631 nm | Phospholipid Vesicles | |

| 708 nm | Methanol | ||

| 588 nm | FDB Muscle Fiber | ||

| Stokes Shift | Increases with solvent polarity | Various Solvents |

Table 2: Voltage Sensitivity and Linearity of this compound

| Parameter | Value | Experimental System | Reference(s) |

| Fluorescence Change per 100 mV | 2-10% | General | |

| ~10% | Various | ||

| 8-13% | FDB Muscle Fiber | ||

| 16.9% | Confocal Microscopy System | ||

| Up to 27% with SEER imaging | Mouse Muscle Fibers | ||

| Linear Response Range | -280 mV to +140 mV | General | |

| Emission Wavelength Shift per 100 mV | ~0.716 nm | DPPC Membrane (Simulation) | |

| ~0.710 nm | HEK Cells (from Lorentzian fit) |

Experimental Protocols

Accurate measurement of membrane potential using this compound requires careful adherence to established protocols. Below are detailed methodologies for key experimental stages.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

Staining of Cells with this compound

The following is a general protocol for staining cultured cells. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.

Figure 2: Workflow for staining cells with this compound.

-

Cell Preparation: Plate cells in a suitable imaging chamber (e.g., glass-bottom dishes) and allow them to adhere.

-

Loading Solution: Prepare a loading solution by diluting the this compound stock solution in a physiological buffer (e.g., Spinner's Minimum Essential Medium - SMEM) to a final concentration of 5-30 µM. For some cell lines, the addition of a non-ionic surfactant like Pluronic F-127 (e.g., 0.05%) can aid in dye incorporation into the membrane.

-

Staining: Remove the culture medium and replace it with the loading solution.

-

Incubation: Incubate the cells for 10-45 minutes at 4°C. The low temperature is critical to inhibit endocytosis and prevent internalization of the dye. For experiments at physiological temperatures (e.g., 37°C), a shorter incubation time (e.g., 10 minutes) is recommended, but be aware that dye translocation to intracellular compartments may occur over time.

-

Washing: Gently wash the cells two to three times with the physiological buffer to remove excess dye.

-

Imaging: The cells are now ready for imaging. Proceed with image acquisition promptly.

Ratiometric Fluorescence Imaging

Ratiometric imaging is a powerful technique that minimizes artifacts from uneven dye loading, photobleaching, and cell movement. It exploits the voltage-dependent shift in the excitation spectrum of this compound.

Figure 3: Experimental workflow for ratiometric imaging.

-

Instrumentation: Use a fluorescence microscope equipped with a fast wavelength switcher for excitation and a sensitive camera (e.g., CCD or EMCCD).

-

Wavelength Selection: Alternately excite the sample at two different wavelengths. A common pair is ~440 nm (where hyperpolarization decreases fluorescence) and ~530 nm (where hyperpolarization increases fluorescence).

-

Emission Collection: Collect the emitted fluorescence at a single wavelength band (e.g., centered around 605 nm).

-

Image Acquisition: Acquire pairs of images, one for each excitation wavelength, in rapid succession.

-

Data Analysis: For each image pair, calculate a ratio image by dividing the fluorescence intensity from the first excitation wavelength by that from the second. Changes in this ratio are proportional to changes in membrane potential.

Signal Calibration

To convert fluorescence changes into absolute membrane potential values (in millivolts), a calibration curve must be generated. This is typically achieved by simultaneous patch-clamp electrophysiology and fluorescence imaging.

-

Establish Whole-Cell Patch Clamp: On a this compound stained cell, establish a whole-cell patch-clamp recording to control and measure the membrane potential directly.

-

Voltage Steps: Apply a series of voltage steps to the cell using the patch-clamp amplifier.

-

Simultaneous Imaging: Simultaneously record the fluorescence signal (or ratio) at each voltage step.

-

Generate Calibration Curve: Plot the fluorescence ratio as a function of the clamped membrane potential. The resulting relationship is typically linear over the physiological range. The slope of this line represents the sensitivity of the dye in your specific experimental setup.

Considerations and Best Practices

-

Phototoxicity and Photobleaching: this compound is more photostable and less phototoxic than Di-4-ANEPPS, but prolonged or intense illumination can still cause cellular damage and signal degradation. Use the lowest possible excitation light intensity and exposure times.

-

Dye Internalization: While this compound is better retained in the plasma membrane than Di-4-ANEPPS, some internalization can occur over time, especially at physiological temperatures. This can lead to a decrease in the signal-to-noise ratio.

-

Environmental Sensitivity: The spectral properties of this compound are sensitive to the local environment, including lipid composition. Therefore, calibration is recommended for each cell type and experimental condition.

-

Data Interpretation: Be aware that the recorded optical signal represents the average membrane potential of the imaged area. Sub-resolution changes in potential may not be detected.

By understanding the fundamental electrochromic mechanism and adhering to rigorous experimental protocols, researchers can effectively leverage this compound to gain valuable insights into the dynamic electrical activity of cells.

References

A Technical Guide to Di-8-ANEPPS in Cardiac Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-8-ANEPPS (aminonaphthylethenylpyridinium) is a fast-response, lipophilic, voltage-sensitive fluorescent dye that has become an indispensable tool in the field of cardiac electrophysiology. As a member of the ANEP family of dyes, it partitions into the outer leaflet of the cell membrane and exhibits rapid, voltage-dependent shifts in its fluorescence spectrum.[1][2] This property allows for high-resolution optical mapping of electrical activity across cardiac preparations, from single cardiomyocytes to whole hearts.[3][4][5] Its fast response time, measured in milliseconds, is sufficient to detect transient changes in membrane potential, such as the cardiac action potential. Compared to its analogue, Di-4-ANEPPS, this compound is more lipophilic and better retained in the plasma membrane, making it more suitable for longer-term experiments with increased photostability and reduced phototoxicity. This guide provides an in-depth overview of the core applications, experimental protocols, and quantitative data associated with the use of this compound in cardiac research and drug development.

Mechanism of Action: Electrochromic Voltage Sensing

This compound functions via an electrochromic mechanism. The dye molecule contains a chromophore that is sensitive to the strength of the local electric field. When the dye inserts into the plasma membrane, this chromophore aligns itself within the membrane's electrical field. A change in the transmembrane potential alters the electronic structure of the chromophore, leading to a shift in its fluorescence excitation and emission spectra. Specifically, membrane hyperpolarization (an increase in potential) causes a decrease in fluorescence when excited around 440 nm and an increase when excited at 530 nm. This spectral shift allows for ratiometric measurements, which can improve sensitivity and reduce artifacts from motion or uneven dye loading. The fluorescence response is linearly proportional to the change in membrane potential over a physiological range, typically reported as a 2-10% change in fluorescence intensity per 100 mV change in membrane potential.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, compiled from various sources to aid in experimental design.

| Parameter | Value | Environment | Source(s) |

| Excitation Peak | ~467 nm | Phospholipid Vesicles | |

| 499 nm | Methanol | ||

| ~475 nm | Neuronal Membranes | ||

| Emission Peak | ~631 nm | Phospholipid Vesicles | |

| 708 nm | Methanol | ||

| ~617 nm | Neuronal Membranes | ||

| Fluorescence Change | 2-10% per 100 mV | Cardiac Cells | |

| ~10% per 100 mV | General Cell Systems | ||

| Up to 16.9% per 100 mV | Confocal Imaging | ||

| Linear Voltage Range | -280 mV to +140 mV | Cardiac Cells | |

| Working Concentration | 5-10 µM | Isolated Cardiomyocytes | |

| 5 µM | Langendorff-perfused Hearts | ||

| 3 µM | Live Ventricular Myocytes | ||

| Response Time | Millisecond range | General |

Core Application: Cardiac Optical Mapping

Optical mapping with this compound allows for the visualization of action potential propagation across the heart's surface with high spatiotemporal resolution, a feat not achievable with traditional electrode-based methods. This technique is crucial for studying arrhythmias, conduction abnormalities, and the fundamental mechanisms of cardiac excitation.

Experimental Protocol: Langendorff-Perfused Heart

This protocol outlines the key steps for optical mapping of an isolated, retrogradely perfused mammalian heart.

-

Heart Isolation and Perfusion:

-

Isolate the heart from an anesthetized animal and immediately cannulate the aorta on a Langendorff apparatus.

-

Begin retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution to maintain viability.

-

Allow the heart to stabilize for a period of ~20 minutes.

-

-

Pharmacological Intervention (Motion Uncoupling):

-

To eliminate motion artifacts caused by contraction, perfuse the heart with an excitation-contraction uncoupling agent, such as 2,3-butanedione monoxime (BDM) at a concentration of ~11 mMol/L or Blebbistatin.

-

Note: While effective, these agents can have electrophysiological side effects and should be used judiciously. Blebbistatin is often preferred as it has fewer known effects on cardiac electrophysiology.

-

-

Dye Loading:

-

Prepare a this compound solution (e.g., 5 µMol/L) in the perfusion buffer.

-

Switch the perfusion line to the dye-containing solution to load the heart.

-

For chambers not adequately reached by coronary perfusion, such as the atria, a small volume of the dye solution can be administered directly into the chamber.

-

The loading process typically takes 20-40 minutes.

-

-

Optical Recording Setup:

-

Position the heart in a chamber, with the surface of interest facing a high-speed, high-resolution camera (e.g., CMOS or CCD).

-

Illuminate the heart with an appropriate excitation light source (e.g., high-power LED, ~475 nm).

-

Place a long-pass filter in front of the camera lens to collect the emitted fluorescence while blocking the excitation light.

-

Focus the camera on the epicardial surface.

-

-

Data Acquisition:

-

Use pacing electrodes to control the heart rate.

-

Record fluorescence changes at a high frame rate (e.g., 1000-2000 frames per second) to accurately capture the action potential upstroke and morphology.

-

Simultaneously record an ECG for temporal reference.

-

Limit light exposure to minimize phototoxicity and photobleaching.

-

Experimental Protocol: Isolated Cardiomyocytes

-

Cell Preparation:

-

Isolate ventricular or atrial myocytes using standard enzymatic digestion protocols.

-

Plate cells on laminin-coated coverslips.

-

-

Dye Loading:

-

Prepare a working solution of this compound (e.g., 5-10 µM) in a suitable buffer (e.g., Tyrode's solution). Pluronic F-127 can be used to aid in dye solubilization.

-

Incubate the cells with the dye solution for 5-20 minutes at room temperature in the dark.

-

Wash the cells three times with fresh buffer to remove excess dye.

-

-

Imaging and Data Acquisition:

-

Mount the coverslip on a microscope equipped for fluorescence imaging.

-

Use a high-speed camera to record fluorescence changes from individual cells. A temporal resolution of at least 500 images per second is recommended to resolve the action potential shape.

-

Electrically stimulate the cells to elicit action potentials.

-

Analyze the change in fluorescence intensity over time (ΔF/F) to reconstruct the action potential waveform.

-

Application in Drug Development and Safety Pharmacology

The ability to optically record action potentials makes this compound a valuable tool for preclinical cardiac safety assessment. It is increasingly used in high-throughput screening (HTS) platforms with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to identify potential proarrhythmic liabilities of new drug candidates.

Key applications include:

-

QT Interval Screening: Drug-induced prolongation of the action potential duration (APD) is a surrogate marker for QT interval prolongation, a major risk for Torsade de Pointes. Optical mapping allows for the precise measurement of APD in response to drug application.

-

Arrhythmia Detection: The high spatial resolution of optical mapping can detect drug-induced arrhythmogenic events like early afterdepolarizations (EADs) and conduction block that might be missed by lower-resolution methods.

-

High-Content Screening: When combined with hiPSC-CMs in multiwell plate formats, this compound enables automated, high-throughput screening of compound libraries for cardiac effects early in the drug discovery pipeline.

Advantages and Limitations

Advantages:

-

High Spatiotemporal Resolution: Provides detailed maps of electrical propagation that are impossible to obtain with conventional electrodes.

-

Less Invasive: Optical recording does not require physical contact with the tissue, preserving cellular integrity.

-

High-Throughput Potential: Amenable to automation for screening large numbers of compounds.

Limitations:

-

Low Signal-to-Noise Ratio (SNR): The fractional change in fluorescence is relatively small (2-10% per 100 mV), which can make signal detection challenging.

-

Phototoxicity and Photobleaching: Prolonged or intense illumination can damage cardiac tissue and cause the dye to lose its fluorescence, limiting the duration of experiments.

-

Motion Artifacts: Cardiac contraction can cause significant artifacts in the optical signal, necessitating the use of excitation-contraction uncoupling agents which may have confounding effects.

-

Internalization: While more stable than Di-4-ANEPPS, this compound can still be slowly internalized by cells, which can affect long-term signal stability.

Conclusion

This compound remains a cornerstone of modern cardiac electrophysiology research. Its ability to translate membrane voltage into a quantifiable optical signal provides unparalleled insight into the complex electrical dynamics of the heart. From fundamental studies of arrhythmogenesis in isolated hearts to high-throughput safety screening of novel therapeutics using stem cell-derived cardiomyocytes, this compound offers a versatile and powerful platform. While researchers must remain mindful of its limitations, particularly regarding SNR and phototoxicity, careful experimental design and the ongoing development of improved imaging technologies will ensure that this compound continues to be a vital tool for advancing cardiovascular science and medicine.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Lipophilic Nature of Di-8-ANEPPS

This guide provides a comprehensive examination of the chemical and physical properties of this compound, with a specific focus on its lipophilic nature. Understanding these characteristics is crucial for its effective application as a voltage-sensitive fluorescent probe in biological and pharmacological research.

Introduction to this compound

This compound (full name: 4-(2-(6-(dioctylamino)-2-naphthalenyl)ethenyl)-1-(3-sulfopropyl)-pyridinium) is a member of the Amino-Naphthyl-Ethenyl-Pyridinium (ANEP) family of potentiometric dyes.[1] These dyes are powerful tools for monitoring changes in membrane potential in real-time, particularly in excitable tissues like neurons and cardiomyocytes.[1][2] The defining characteristic of this compound is its pronounced lipophilicity, which governs its interaction with cell membranes and dictates its utility in experimental settings. Unlike dyes that are rapidly internalized, this compound is better retained in the outer leaflet of the plasma membrane, making it exceptionally well-suited for long-term imaging experiments.[1][3]

The dye's fluorescence is highly sensitive to its environment; it is essentially non-fluorescent in aqueous solutions but becomes strongly fluorescent when it binds to the lipid bilayer of a cell membrane. This property, combined with its fast optical response (in the millisecond range), allows for the precise detection of transient potential changes.

Chemical Structure and Lipophilic Characteristics

The lipophilicity of this compound is a direct consequence of its amphiphilic molecular structure. The molecule contains both significant hydrophobic (lipid-loving) and hydrophilic (water-loving) regions.

-

Hydrophobic Domain : The core of its lipophilic character comes from two long octyl (C8) hydrocarbon tails attached to a naphthyl ring system. These nonpolar tails readily insert into the hydrophobic core of the lipid bilayer, anchoring the molecule firmly within the membrane.

-

Hydrophilic Domain : The molecule possesses a zwitterionic headgroup, consisting of a positively charged pyridinium ring and a negatively charged propylsulfonate group. This polar region remains at the membrane-water interface.

This amphiphilic design is what makes this compound an effective membrane stain. Compared to its analogue, Di-4-ANEPPS, which has shorter butyl (C4) tails, this compound is significantly more lipophilic and less soluble in water. This enhanced lipophilicity is the primary reason for its superior stability and retention in the plasma membrane.

References

Probing the Synapse: A Technical Guide to Exploring Synaptic Transmission with Di-8-ANEPPS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of the potentiometric dye Di-8-ANEPPS (di-8-butyl-amino-naphthyl-ethylene-pyridinium-propyl-sulfonate) in the intricate study of synaptic transmission. This document outlines the core principles of its mechanism, detailed experimental protocols, and quantitative data presentation to empower researchers in neuroscience and pharmacology to leverage this powerful tool for investigating neuronal signaling and screening novel therapeutics.

Core Principles of this compound in Membrane Potential Sensing

This compound is a fast-response, lipophilic fluorescent dye that partitions into the outer leaflet of the cell plasma membrane.[1] Its utility as a voltage sensor stems from an electrochromic mechanism, where a change in the transmembrane electrical potential induces a shift in the dye's electronic structure.[2][3] This alteration in electronic configuration leads to a corresponding change in its fluorescence excitation and emission spectra.[3][4]

Upon membrane depolarization, the excitation spectrum of this compound shifts to shorter wavelengths, while hyperpolarization causes a shift to longer wavelengths. This spectral shift allows for ratiometric measurements, which provide a robust and quantitative readout of membrane potential changes, minimizing artifacts from dye bleaching or uneven loading. The dye is essentially non-fluorescent in aqueous solutions and becomes strongly fluorescent upon binding to the lipid bilayer. Its response is rapid enough to detect transient potential changes on the millisecond timescale, making it ideal for monitoring action potentials and synaptic events.

Below is a diagram illustrating the fundamental mechanism of action of this compound.

Mechanism of this compound voltage sensing.

Quantitative Data with this compound

The following tables summarize key quantitative parameters associated with the use of this compound for measuring membrane potential.

Table 1: Fluorescence Properties of this compound

| Property | Value | Notes |

| Excitation Peak | ~467 nm | In lipid vesicles. |

| Emission Peak | ~631 nm | In lipid vesicles. |

| Recommended Excitation (Ratiometric) | 440 nm and 530 nm | For detecting hyperpolarization and depolarization respectively. |

| Emission (Ratiometric) | >610 nm | Common long-pass filter used. |

Table 2: Performance Characteristics of this compound

| Parameter | Value | Reference |

| Fluorescence Change (ΔF/F) | 2-15% per 100 mV | |

| Linearity Range | -280 mV to +250 mV | |

| Response Time | Milliseconds | |

| Ratiometric Sensitivity (SEER) | Up to 27% per 100 mV |

Experimental Protocols

This section provides a detailed methodology for utilizing this compound to monitor synaptic transmission.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving 5 mg of the dye in 843 µl of high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into smaller volumes (e.g., 10 µl) in light-protected microcentrifuge tubes and store at -20°C. The stock solution is stable for several months when stored properly.

Cell Staining Protocol

-

Plating Cells: Plate cells of interest (e.g., primary neurons, cultured cell lines) onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency. For studying induced membrane voltage, incubation for 2-4 hours can yield spherical cells, while 16-20 hours can result in more complex morphologies.

-

Loading Solution Preparation: On the day of the experiment, prepare a fresh loading solution. A typical final concentration of this compound is between 10-30 µM in an appropriate extracellular solution or culture medium. For some cell lines, the addition of a dispersing agent like Pluronic F-127 (at a final concentration of ~0.05%) can aid in dye loading.

-

Dye Loading: Remove the culture medium from the cells and replace it with the loading solution. Incubate the cells for 20-45 minutes. For some applications, incubation is performed at 4°C to minimize dye internalization. For other applications, room temperature or 37°C for a shorter duration (e.g., 10 minutes) is used. It is important to note that at 37°C, the dye may be internalized over time.

-

Washing: After incubation, gently wash the cells two to three times with the extracellular solution to remove excess dye. The cells are now ready for imaging.

Imaging and Data Acquisition

-

Microscopy Setup: Use an epifluorescence or confocal microscope equipped with appropriate filter sets for ratiometric imaging of this compound. A fast-switching light source is required for alternating excitation wavelengths.

-

Ratiometric Imaging: Acquire fluorescence images by alternately exciting the sample at two wavelengths (e.g., 440 nm and 530 nm). Collect the emission signal at a wavelength greater than 605 nm.

-

Data Acquisition: Record a time series of image pairs before, during, and after synaptic stimulation (e.g., electrical field stimulation, agonist application). The acquisition rate should be sufficient to resolve the temporal dynamics of the synaptic events of interest (e.g., 100 image pairs/s).

The following diagram illustrates a typical experimental workflow for using this compound.

Experimental workflow for this compound imaging.

Application in Drug Discovery: A Case Study with GABAA Receptors

This compound can be employed to investigate the modulatory effects of compounds on ion channels and receptors that influence membrane potential. For instance, studies have shown that certain voltage-sensitive dyes can modulate the function of GABAA receptors. While some dyes like Di-4-ANEPPS potentiate GABAA receptor activity, this compound has been observed to have minimal to no direct modulatory effect on these receptors at baseline. However, upon photoexcitation, this compound can potentiate GABA-induced currents. This highlights the importance of control experiments to assess any potential photodynamic or direct pharmacological effects of the dye itself.

The signaling pathway below illustrates the canonical action of GABAA receptors and the potential point of modulation that can be assessed using this compound.

GABAA receptor signaling pathway.

Conclusion

This compound is a versatile and powerful tool for the real-time optical measurement of membrane potential in excitable and non-excitable cells. Its fast response time and suitability for ratiometric measurements make it an invaluable probe for dissecting the dynamics of synaptic transmission, action potential propagation, and for screening compounds that modulate neuronal activity. By following the detailed protocols and understanding the quantitative aspects outlined in this guide, researchers can effectively integrate this compound into their experimental paradigms to gain deeper insights into the complex world of neuronal signaling.

References

Di-8-ANEPPS and Lipid Bilayers: A Technical Guide to a Powerful Partnership

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate interactions between the voltage-sensitive fluorescent dye, Di-8-ANEPPS, and various lipid bilayers. Understanding these interactions is paramount for the accurate interpretation of fluorescence-based assays in cell biology and drug discovery, particularly in the study of membrane potential, lipid domains, and the influence of exogenous compounds on membrane properties. This document provides a comprehensive overview of the photophysical behavior of this compound in different lipid environments, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate comparative analysis.

The Core of the Interaction: Electrochromism and Membrane Dipole Potential

This compound (1-(3-sulfonatopropyl)-4-(β-(2-(di-n-octylamino)-6-naphthyl)vinyl)pyridinium betaine) is a lipophilic styryl dye that exhibits a significant change in its fluorescence properties in response to alterations in the electric field across a membrane. This phenomenon, known as electrochromism, is the primary mechanism behind its utility as a voltage-sensitive probe.[1] When this compound partitions into a lipid bilayer, its chromophore aligns within the membrane interface, a region characterized by a substantial electrical potential difference known as the membrane dipole potential.

The magnitude of this dipole potential, which arises from the ordered arrangement of lipid headgroups and associated water molecules, directly influences the electronic ground and excited states of the this compound molecule.[2][3] Consequently, changes in the lipid composition, packing, and phase state of the bilayer, which in turn alter the dipole potential, are reflected in the dye's fluorescence excitation and emission spectra.[2][3] It is crucial to note that specific molecular interactions between the dye and lipid molecules do not appear to be the primary driver of these spectral shifts.

Quantitative Insights: this compound Fluorescence in Diverse Lipid Environments

The photophysical properties of this compound are highly sensitive to its immediate environment. The following tables summarize key quantitative data on its spectral characteristics in various lipid bilayers, providing a valuable resource for experimental design and data interpretation.

Table 1: Spectral Properties of this compound in Different Media

| Medium | Excitation Maximum (λ_ex, nm) | Emission Maximum (λ_em, nm) |

| Methanol | ~498 | ~713 |

| Ethanol | ~500 | ~721 |

| Multilamellar Lipid Vesicles (MLVs) | ~456 | ~618 |

| Phospholipid Vesicles | ~467 | ~631 |

Table 2: Fluorescence Lifetime of this compound in POPC:POPG (3:1) Liposomes with Varying Cholesterol Content

| Cholesterol (mol%) | Fluorescence Lifetime (τ, ns) |

| 0 | 2.36 |

| 10 | 2.60 |

| 20 | 3.01 |

| 30 | 3.35 |

| 40 | 3.55 |

| 50 | 3.65 |

Note: The fluorescence lifetime of this compound increases with higher cholesterol content, reflecting a more rigid and ordered membrane environment. This is attributed to a reduction in non-radiative decay pathways in the more constrained lipid packing of the liquid-ordered phase.

Experimental Corner: Protocols for Studying this compound-Lipid Interactions

Accurate and reproducible data hinge on meticulous experimental execution. This section provides detailed protocols for the preparation of lipid vesicles and the subsequent measurement of this compound fluorescence.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes a standard method for producing LUVs with a defined size, suitable for fluorescence spectroscopy and microscopy studies.

Materials:

-

Desired lipids (e.g., POPC, DPPC, cholesterol) in chloroform

-

Chloroform and cyclohexane

-

Appropriate aqueous buffer (e.g., HEPES, PBS)

-

Glass vials

-

Rotary evaporator or a stream of dry nitrogen

-

Lyophilizer (optional)

-

Mini-extruder

-

Polycarbonate membranes with desired pore size (e.g., 100 nm)

-

Heating block or water bath

Procedure:

-

Lipid Film Formation: In a clean glass vial, mix the desired lipids in chloroform to achieve the target molar ratios.

-

Remove the chloroform using a rotary evaporator or a gentle stream of dry nitrogen to form a thin lipid film on the bottom of the vial. To ensure complete removal of the solvent, the vial can be placed under high vacuum for at least 2 hours.

-

Hydration: Add the aqueous buffer to the lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature (T_m) of the lipid with the highest T_m in the mixture.

-

Hydrate the lipid film for 30-60 minutes, with intermittent vortexing, to form multilamellar vesicles (MLVs).

-

Freeze-Thaw Cycles (Optional but Recommended): To improve the homogeneity of the vesicle suspension, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath.

-

Extrusion:

-

Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size.

-

Heat the extruder to a temperature above the T_m of the lipids.

-

Load the MLV suspension into one of the syringes and pass it through the membranes to the other syringe.

-

Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a uniform population of LUVs.

-

-

Characterization: The size distribution of the prepared LUVs can be determined by dynamic light scattering (DLS).

Measurement of Membrane Dipole Potential using Ratiometric Fluorescence Spectroscopy

This protocol outlines the use of this compound to measure changes in membrane dipole potential in LUVs.

Materials:

-

LUV suspension (prepared as described above)

-

This compound stock solution in ethanol or DMSO

-

Fluorometer with excitation and emission monochromators

-

Cuvettes

Procedure:

-

Dye Labeling: Add a small aliquot of the this compound stock solution to the LUV suspension to achieve a final lipid-to-dye molar ratio of approximately 200:1 to 500:1. A low dye concentration is crucial to avoid artifacts from membrane perturbation or dye aggregation.

-

Incubate the mixture for at least 30 minutes at room temperature, protected from light, to allow for complete incorporation of the dye into the lipid bilayers.

-

Fluorescence Measurement:

-

Set the emission wavelength to a value in the range of 620-640 nm.

-

Record the fluorescence intensity at two different excitation wavelengths, typically around 450 nm and 520 nm.

-

The ratio of the fluorescence intensities (I_450 / I_520) is a sensitive measure of the membrane dipole potential. An increase in this ratio generally corresponds to an increase in the dipole potential.

-

-

Data Analysis: Compare the fluorescence ratios of different lipid compositions or in the presence of membrane-altering compounds to assess their impact on the membrane dipole potential.

Visualizing the Process: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the conceptual relationships governing the interaction of this compound with lipid bilayers.

Conclusion

This compound remains an indispensable tool for probing the electrical and physical properties of lipid bilayers. Its sensitivity to the membrane dipole potential, which is intricately linked to lipid composition and organization, provides a powerful means to investigate membrane structure and function. By understanding the fundamental principles of its interaction with lipid membranes and employing rigorous experimental methodologies, researchers can leverage the full potential of this versatile fluorescent probe to gain deeper insights into the complex world of cellular membranes. This guide serves as a foundational resource to aid in the design, execution, and interpretation of experiments utilizing this compound, ultimately contributing to advancements in cell biology and drug development.

References

- 1. Unravelling the Effects of Cholesterol on the Second-Order Nonlinear Optical Responses of this compound Dye Embedded in Phosphatidylcholine Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simulating the Voltage-Dependent Fluorescence of this compound in a Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simulating the Fluorescence of this compound in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Dance of Ions: A Technical Guide to Investigating Ion Channel Activity with Di-8-ANEPPS

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, ion channels are the gatekeepers, orchestrating the flow of ions across cell membranes to generate electrical signals. Understanding the activity of these channels is paramount in numerous fields, from fundamental neuroscience to cardiovascular research and drug discovery. This in-depth technical guide explores the application of Di-8-ANEPPS, a powerful voltage-sensitive fluorescent dye, for the precise investigation of ion channel activity.

The Sentinel at the Membrane: Mechanism of Action of this compound

This compound (pronounced dye-eight-ann-epps) is a lipophilic styryl dye that rapidly inserts into the outer leaflet of the plasma membrane.[1][2] Its utility as a voltage sensor stems from an electrochromic mechanism.[3] In essence, changes in the transmembrane electrical potential cause a shift in the electron distribution within the dye molecule. This, in turn, alters its fluorescence excitation and emission spectra.[3][4]

Upon membrane depolarization (the cell interior becoming more positive), the excitation spectrum of this compound shifts to shorter wavelengths, while the emission spectrum shifts to longer wavelengths. Conversely, hyperpolarization (the cell interior becoming more negative) induces the opposite spectral shifts. This voltage-dependent spectral shift is the key to its application, allowing for ratiometric measurements that provide a robust and quantitative readout of membrane potential changes with millisecond temporal resolution.

This compound is favored for many applications over its predecessor, Di-4-ANEPPS, due to its superior membrane retention, enhanced photostability, and reduced phototoxicity, making it particularly well-suited for long-term imaging experiments.

Quantifying the Current: Data Presentation

The following tables summarize key quantitative data for this compound, providing a reference for experimental design and data interpretation.

| Parameter | Typical Value(s) | Cell Type(s) | Reference(s) |

| Fluorescence Change per 100 mV | 2-15% | Neurons, Cardiomyocytes, Muscle Fibers | |

| Linear Voltage Response Range | -280 mV to +140 mV | Various | |

| Response Time | Sub-millisecond to millisecond | Neurons, HEK293 cells |

| Ion Channel Blocker | Target Ion Channel | Cell Type | Effect on this compound Signal | Reference(s) |

| Tetrodotoxin (TTX) | Voltage-gated Sodium Channels | Neurons | Reduces or abolishes the depolarization phase of the action potential, decreasing the peak fluorescence change. | |

| Verapamil | L-type Calcium Channels | Cardiomyocytes | Shortens the plateau phase of the cardiac action potential, altering the duration of the fluorescence signal. | |

| Tetraethylammonium (TEA) | Potassium Channels | Neurons | Broadens the action potential by delaying repolarization, resulting in a prolonged fluorescence transient. |

Illuminating Cellular Conversations: Experimental Protocols

Precise and reproducible results with this compound hinge on meticulous experimental protocols. Below are detailed methodologies for key experiments.

Staining Neurons for Action Potential Imaging

Objective: To label cultured neurons with this compound for monitoring action potential firing.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Extracellular solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Pluronic F-127 (20% solution in DMSO, optional)

-

Cultured neurons on coverslips

Protocol:

-

Prepare Loading Solution: Prepare a fresh loading solution by diluting the this compound stock solution in the extracellular solution to a final concentration of 5-10 µM. To aid in dye solubilization and loading, Pluronic F-127 can be added to a final concentration of 0.02-0.05%.

-

Dye Loading: Replace the culture medium with the this compound loading solution.

-

Incubation: Incubate the cells for 20-30 minutes at room temperature (20-25°C), protected from light.

-

Washing: Gently wash the cells two to three times with fresh, pre-warmed extracellular solution to remove excess dye.

-

Imaging: The cells are now ready for imaging. Proceed immediately to the microscope to minimize dye internalization and phototoxicity.

Staining Cardiomyocytes for Cardiac Action Potential Analysis

Objective: To label isolated or cultured cardiomyocytes with this compound to record cardiac action potentials.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Tyrode's solution or other suitable cardiomyocyte buffer

-

Isolated or cultured cardiomyocytes

Protocol:

-

Prepare Loading Solution: Dilute the this compound stock solution in Tyrode's solution to a final concentration of 5-15 µM.

-

Dye Loading: Incubate the cardiomyocytes in the loading solution.

-

Incubation: Incubate for 15-25 minutes at room temperature, protected from light.

-

Washing: Wash the cells twice with fresh Tyrode's solution.

-

Imaging: Mount the cells on the microscope for immediate imaging.

Ratiometric Imaging of Membrane Potential

Objective: To perform ratiometric imaging to accurately measure changes in membrane potential.

Imaging Parameters:

-

Excitation: Alternately excite the sample at two wavelengths, typically around 440 nm and 530 nm.

-

Emission: Collect the emitted fluorescence at a wavelength between the two excitation peaks, often around 605 nm.

-

Acquisition Speed: For action potentials, a high acquisition speed is crucial. Frame rates of 100 Hz to several kHz are common.

-

Data Analysis: The ratio of the fluorescence intensities obtained from the two excitation wavelengths (F440/F530) is calculated for each time point. This ratio is directly proportional to the membrane potential. A calibration curve can be generated by clamping the membrane potential at known voltages and measuring the corresponding fluorescence ratio.

Visualizing the Flow: Signaling Pathways and Workflows

Understanding the context of ion channel activity requires visualizing the underlying signaling pathways and experimental workflows. The following diagrams, generated using the DOT language, illustrate these concepts.

References

An In-depth Technical Guide to Di-8-ANEPPS in Models of Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the voltage-sensitive dye Di-8-ANEPPS and its application in the study of neurological disorders. This compound is a powerful tool for investigating changes in membrane potential, a key factor in neuronal function and dysfunction. This document details the dye's properties, experimental protocols for its use in various models of neurological disease, and presents quantitative data to facilitate experimental design and interpretation.

Core Principles of this compound

This compound (1-(3-sulfonatopropyl)-4-[β-[2-(di-n-octylamino)-6-naphthyl]vinyl]pyridinium betaine) is a lipophilic, fast-response fluorescent dye that partitions into the outer leaflet of the plasma membrane. Its fluorescence emission spectrum is sensitive to changes in the transmembrane electrical potential. Upon neuronal depolarization, the dye exhibits a decrease in fluorescence when excited at shorter wavelengths (around 440-470 nm) and an increase in fluorescence when excited at longer wavelengths (around 514-530 nm). This spectral shift allows for ratiometric imaging, which minimizes artifacts from dye bleaching or uneven loading and provides a more quantitative measure of membrane potential changes.[1]

Due to its lipophilic nature, this compound is well-retained in the plasma membrane, making it suitable for long-term imaging studies.[2] It is also reported to be more photostable and less phototoxic than its analogue, Di-4-ANEPPS.[2]

Quantitative Data on this compound Fluorescence

The following tables summarize the key optical properties and reported voltage sensitivity of this compound from various sources.

Table 1: Optical Properties of this compound

| Property | Value | Source |

| Excitation Maximum (in Methanol) | ~498 nm | [2] |

| Emission Maximum (in Methanol) | ~713 nm | [2] |

| Excitation Maximum (bound to membranes) | ~467 nm | |

| Emission Maximum (bound to membranes) | ~631 nm | |

| Solubility | DMSO, DMF, Ethanol | |

| Molecular Weight | 592.88 g/mol |

Table 2: Reported Voltage Sensitivity of this compound

| Reported Sensitivity (% ΔF/F per 100 mV) | Model System | Reference |

| 2-10% | General - excitable cells | |

| ~10% | Variety of tissue and cell models | |

| Up to 15% (conventional ratioing) | General | |

| Up to 27% (SEER imaging) | Mouse flexor digitorum brevis muscle fibers | |

| ~16.9% | Not specified |

Experimental Protocols

This section provides detailed methodologies for the application of this compound in various experimental models relevant to neurological disorders.

General Stock Solution Preparation

-

Reconstitution: Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 1-10 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Staining Protocol for Organotypic Hippocampal Slice Cultures (Epilepsy Model)

This protocol is adapted for studying seizure-like activity in organotypic hippocampal slice cultures.

-

Culture Preparation: Prepare organotypic hippocampal slice cultures from postnatal day 6-9 mice or rats according to standard protocols.

-